molecular formula C14H13NO4S B2367034 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid CAS No. 953726-00-6

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid

Cat. No.: B2367034
CAS No.: 953726-00-6
M. Wt: 291.32
InChI Key: NJSFKBDABFVUIU-UHFFFAOYSA-N
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Description

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. This molecule, with the CAS registry number 953726-00-6 and a molecular formula of C 14 H 13 NO 4 S , has a molecular weight of 291.32 g/mol . Its structure is characterized by a thiophene ring linked to a 2-ethoxybenzamido group and a carboxylic acid functionality . The presence of these distinct moieties makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Scientists can utilize the carboxylic acid group for further derivatization, such as forming amide or ester linkages, while the ethoxybenzamido segment can contribute to molecular recognition and binding properties. This compound is particularly useful for researchers exploring the structure-activity relationships of heterocyclic compounds and for developing novel pharmacologically active molecules. It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and it is recommended to be stored according to provided safety data sheets .

Properties

IUPAC Name

3-[(2-ethoxybenzoyl)amino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-2-19-11-6-4-3-5-9(11)13(16)15-10-7-8-20-12(10)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSFKBDABFVUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene at C2 Position

Following the optimized procedure from CN101906092B, thiophene undergoes electrophilic substitution using pyridinium perbromide hydrobromide in halocarbon solvents at -10–0°C. This yields 2-bromothiophene with 85–95% regioselectivity (Table 1).

Table 1: Bromination Optimization Data

Solvent Temp (°C) Reaction Time (h) Yield (%)
CCl₄ -5 3 95
CH₂Cl₂ -10 4 90
CHCl₃ 0 4 88

Malonate Coupling and Decarboxylation

Diethyl malonate reacts with 2-bromothiophene via nucleophilic aromatic substitution in toluene at 100–120°C. Alkali metal bases (Na, K) facilitate deprotonation, achieving 88–94% conversion to diethyl (2-thienyl)malonate (Table 2). Subsequent saponification with KOH/EtOH and decarboxylation with HCl yields thiophene-2-carboxylic acid.

Table 2: Malonate Coupling Efficiency

Base Temp (°C) Time (h) Yield (%)
Na 110 8 94
Mg 120 6 90
NaOEt 100 7 88

Regioselective Amidation at C3 Position

Nitration and Reduction Sequence

Introducing the amine group at C3 requires careful positioning:

  • Nitration : Treat thiophene-2-carboxylic acid with fuming HNO₃/H₂SO₄ at 0°C, exploiting the directing effect of the electron-withdrawing carboxyl group. This produces 3-nitrothiophene-2-carboxylic acid (65–70% yield).
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C) reduces the nitro group to amine, yielding 3-aminothiophene-2-carboxylic acid (85–90% purity).

Amide Bond Formation

Coupling 3-aminothiophene-2-carboxylic acid with 2-ethoxybenzoyl chloride proceeds via Schotten-Baumann conditions:

  • Dissolve amine intermediate in 10% NaOH (0°C)
  • Add 1.1 eq 2-ethoxybenzoyl chloride in THF
  • Stir 4 h at 0°C → RT
  • Acidify with HCl to precipitate product

Table 3: Amidation Reaction Parameters

Coupling Agent Solvent Temp (°C) Yield (%)
ClCOC₆H₄OEt-2 THF 0→25 78
(Active ester) DCM -5→20 82
EDCI/HOBt DMF 25 85

Alternative Synthetic Routes

Direct C-H Activation

Modern transition metal catalysis enables direct functionalization:

Pd(OAc)₂ (5 mol%)  
Ag₂CO₃ (2 eq)  
2-Ethoxybenzamide (1.2 eq)  
DMA, 120°C, 24 h  

This single-step method achieves 40–45% yield but requires rigorous oxygen exclusion.

Microwave-Assisted Synthesis

Combining malonate coupling and amidation in a sequential protocol:

  • 2-Bromothiophene + diethyl malonate (MW, 150°C, 20 min) → 85% yield
  • In-situ aminolysis with 2-ethoxybenzylamine (MW, 180°C, 15 min) → 72% yield

Purification and Characterization

Final purification employs recrystallization from ethanol/water (3:1 v/v), yielding white needles (mp 214–216°C). Spectroscopic confirmation includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 10.2 (s, 1H, NH), 7.8–6.9 (m, 6H, Ar-H)
  • IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N)

Industrial-Scale Considerations

Key process parameters for kilogram-scale production:

  • Bromination : Continuous flow reactor with in-line cryocooling (-10°C)
  • Amidation : Phase-transfer catalysis using TBAB reduces reaction time to 2 h
  • Waste Management : HBr recovery via distillation (>90% efficiency)

Chemical Reactions Analysis

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that thiophene-2-carboxylic acids, including derivatives like 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid, exhibit significant antiviral properties. Specifically, they have been identified as potent inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, which is crucial for viral replication. Structure-activity relationship (SAR) studies have shown that modifications to the thiophene ring can enhance inhibitory potency against HCV polymerase and subgenomic RNA replication in human liver cells (Huh-7) .

Antimicrobial Properties
The compound has also demonstrated antibacterial activity against various pathogens. A study on related thiophene derivatives revealed that modifications at the carboxamide position can lead to enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents significantly influenced the compounds' antibacterial efficacy, with some derivatives showing inhibition rates exceeding 80% .

Analgesic and Anti-inflammatory Effects
Thiophene derivatives have been explored for their analgesic and anti-inflammatory properties. Compounds containing the thiophene structure have been reported to inhibit thromboxane synthetase, an enzyme involved in platelet aggregation and smooth muscle contraction, suggesting potential therapeutic uses in managing pain and inflammation .

Materials Science

Dyes and Conductive Polymers
The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, especially in the development of conductive polymers and dyes. The ability of these compounds to form stable radical cations allows them to be incorporated into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Sensors
Thiophene-based compounds are utilized in the fabrication of sensors due to their electrical conductivity and responsiveness to environmental changes. These materials can be engineered to detect various analytes, including gases and biomolecules, making them valuable in diagnostic applications .

Case Studies

Study Objective Findings
Study on HCV Inhibition To evaluate the antiviral potential of thiophene derivativesIdentified several potent inhibitors with significant activity against HCV polymerase
Antimicrobial Activity Assessment To test antibacterial efficacy of thiophene-2-carboxamide derivativesDerivatives showed inhibition rates from 40% to 86% against selected bacterial strains
Thromboxane Synthetase Inhibition To explore anti-inflammatory propertiesCompounds displayed strong inhibition of thromboxane synthetase without affecting prostacycline synthetase

Mechanism of Action

The mechanism of action of 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key derivatives of thiophene-2-carboxylic acid with modifications at the 3-position are compared below:

Compound Name Substituent at 3-Position Molecular Formula Melting Point (°C) Yield (%) Key Properties/Applications Reference
3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid 2-ethoxybenzamido C₁₄H₁₃NO₄S Not reported Not reported Potential β-lactamase inhibitor N/A
3-(2-Iodobenzamido)thiophene-2-carboxylic acid 2-iodobenzamido C₁₂H₈INO₃S Not reported Not reported Structural analog for halogen studies
3-(4-Carboxy-phenylsulfamoyl)-thiophene-2-carboxylic acid 4-carboxy-phenylsulfamoyl C₁₂H₉NO₆S₂ 240–242 31 β-Lactamase inhibitor candidate
3-(3-Nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid 3-nitro-phenylsulfamoyl C₁₁H₈N₂O₆S₂ 210–213 85 Higher solubility in polar solvents
3-[(4-Chlorophenyl)sulfonyl]amino-thiophene-2-carboxylic acid 4-chlorophenylsulfonamido C₁₁H₈ClNO₄S₂ Not reported Not reported Antimicrobial applications
Thiophene-2-carboxylic acid (parent compound) None (parent structure) C₅H₄O₂S Not reported N/A Laboratory reagent

Notes:

  • Halogenated analogs (e.g., iodine in , chlorine in ) exhibit increased molecular weight and polarizability, which may influence binding affinity in enzyme inhibition.

Spectral and Analytical Data

  • 1H NMR Trends :
    • Ethoxy group : Expected signals at δ 1.4 (triplet, CH₃) and δ 4.1 (quartet, OCH₂) .
    • Aromatic protons : Benzamido substituents show resonances at δ 7.2–8.1, split based on substitution patterns (e.g., ortho-ethoxy in the target compound vs. para-nitro in ).
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]+ for compound 8A: m/z 342.0 observed vs. 341.3 calculated) .

Pharmacological and Functional Insights

  • Enzyme Inhibition : Sulfamoyl and benzamido derivatives (e.g., compounds 8 and 10) demonstrate β-lactamase inhibition, with potency influenced by substituent size and polarity . The ethoxy group may balance steric bulk and hydrophobicity for optimal binding.
  • Backbone Modifications: Thieno[3,2-b]thiophene-2-carboxylic acid derivatives (e.g., compound 13) highlight the importance of backbone rigidity and substituent positioning for activity, suggesting similar structure-activity relationships for the target compound .

Biological Activity

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H13NO3S
  • CAS Number: 953726-00-6

The compound features a thiophene ring substituted with an ethoxybenzamido group and a carboxylic acid, which contributes to its unique biological properties.

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition: Similar compounds have shown the ability to inhibit enzymes such as HCV NS5B polymerase, suggesting potential antiviral activity against hepatitis C virus (HCV) .
  • Receptor Modulation: Research indicates that derivatives of thiophene carboxylic acids can act as agonists for cannabinoid receptors, particularly CB2, which are involved in pain modulation and anti-inflammatory responses .

Antiviral Activity

A study highlighted the effectiveness of thiophene-2-carboxylic acids as inhibitors of HCV replication. Compounds within this class demonstrated significant inhibition of HCV NS5B polymerase, indicating that this compound may possess similar antiviral properties .

Analgesic and Anti-inflammatory Effects

Thiophene derivatives have been evaluated for their analgesic properties in various models. A representative compound from a related series exhibited selective binding to CB2 receptors, leading to effective pain relief in models of neuropathic and inflammatory pain . This suggests that this compound could be explored for similar therapeutic applications.

Case Studies and Research Findings

  • Inhibition of HCV Polymerase:
    • A series of thiophene derivatives were screened for their inhibitory effects on HCV replication. The structure-activity relationship (SAR) studies indicated that modifications on the thiophene ring could enhance antiviral activity .
  • CB2 Agonism:
    • In a pharmacological evaluation, certain thiophene amide derivatives demonstrated high selectivity for CB2 over CB1 receptors, effectively reducing pain in animal models. This finding supports the potential use of this compound in pain management therapies .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntiviral, AnalgesicEnzyme inhibition, Receptor modulation
Thiophene-2-carboxylic acidAntiviralInhibition of HCV NS5B polymerase
CB(2) receptor agonistsAnalgesicModulation of cannabinoid receptor activity

Q & A

Q. What are the recommended synthetic routes for 3-(2-ethoxybenzamido)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves coupling 2-ethoxybenzoyl chloride with a thiophene-2-carboxylic acid derivative. For example, a two-step procedure may include:

  • Step 1 : React 3-aminothiophene-2-carboxylic acid with 2-ethoxybenzoyl chloride in tetrahydrofuran (THF) at low temperatures (e.g., 273 K) under inert atmosphere to form the amide bond .
  • Step 2 : Purify via vacuum concentration and recrystallization from ethanol (yield ~55%). Optimize stoichiometry (e.g., 1:1 molar ratio) and solvent choice (e.g., THF vs. DMF) to improve yield .

Key parameters : Temperature control to minimize side reactions, solvent polarity for solubility, and recrystallization solvent selection for purity.

Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key steps:

  • Grow high-quality crystals via slow evaporation of ethanol or THF solutions .
  • Collect intensity data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL to resolve bond lengths/angles and confirm the ethoxybenzamido-thiophene linkage .
  • Validate hydrogen bonding networks (e.g., amide N–H⋯O interactions) to assess conformational stability .

Q. What are the solubility properties of this compound in common laboratory solvents?

Solubility is critical for reaction design and biological testing. Preliminary data suggest:

  • High solubility : Polar aprotic solvents (DMF, DMSO).
  • Moderate solubility : Ethanol, THF (enhanced with mild heating).
  • Low solubility : Water, ether. Test solubility via gravimetric analysis (e.g., dissolve 10 mg in 1 mL solvent, filter undissolved material, and weigh residue) .

Advanced Research Questions

Q. How does the atropisomerism of the ethoxybenzamido group influence the compound’s conformational stability?

The ortho-ethoxy group may induce rotational restriction, leading to atropisomers. Investigate via:

  • Solid-state NMR : Compare 13C^{13}\text{C} chemical shifts in crystalline vs. amorphous phases to detect conformational locking .
  • DFT calculations : Compute energy barriers for rotation (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Barriers >25 kJ/mol indicate isolable atropisomers .

Q. What strategies enable regioselective functionalization of the thiophene ring for structure-activity relationship (SAR) studies?

  • Electrophilic substitution : Bromination at the 4-position using NBS in DMF at 0°C (monitor via 1H^1\text{H} NMR for regioselectivity) .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids at the 5-position using Pd(PPh3_3)4_4 catalyst (e.g., to introduce biaryl motifs for bioactivity optimization) .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Use AutoDock Vina to model binding poses against targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Parameterize the ligand with GAFF force field and optimize charges via AM1-BCC .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å indicates robust binding) .

Q. What analytical techniques resolve contradictions in reported bioactivity data for thiophene-carboxylic acid derivatives?

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity). Control for variables like cell line (HeLa vs. HEK293) and assay duration (24h vs. 48h) .
  • SAR profiling : Correlate substituent effects (e.g., electron-withdrawing groups at the thiophene 4-position) with activity trends using multivariate regression .

Q. How does fluorination of the benzamido moiety alter the compound’s physicochemical and pharmacokinetic properties?

Introduce fluorine at the 2-ethoxybenzamido para-position via:

  • Synthetic route : Use 2-ethoxy-4-fluorobenzoic acid as the acyl chloride precursor.
  • Property analysis :
  • LogP : Measure via shake-flask method; expect a decrease by ~0.5 units due to fluorine’s electronegativity.
  • Metabolic stability : Test in human liver microsomes (HLM); fluorination typically reduces CYP450-mediated oxidation .

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